Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure provides a rigid and three-dimensional scaffold that can be utilized in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The chlorosulfonylmethyl group can be substituted with other nucleophiles to generate a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached to the scaffold.
Zelquistinel: An NMDA receptor modulator with a spirocyclic structure, used in the treatment of major depressive disorder.
Uniqueness
Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the chlorosulfonylmethyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
tert-butyl 5-(chlorosulfonylmethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO5S/c1-11(2,3)19-10(15)14-7-12(8-14)4-5-18-9(12)6-20(13,16)17/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDCUXMLUOGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOC2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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